10-(6-(Dimethylamino)hexyl)acridin-9(10H)-one
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Overview
Description
10-(6-(Dimethylamino)hexyl)acridin-9(10H)-one is a chemical compound belonging to the acridone family Acridones are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(6-(Dimethylamino)hexyl)acridin-9(10H)-one typically involves the reaction of acridone with a suitable alkylating agent. One common method involves the use of 6-(dimethylamino)hexyl chloride as the alkylating agent. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
10-(6-(Dimethylamino)hexyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acridone moiety to acridine.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of acridine derivatives.
Substitution: Formation of various substituted acridones.
Scientific Research Applications
10-(6-(Dimethylamino)hexyl)acridin-9(10H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for studying biological systems.
Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: Utilized in the development of materials with specific optical properties.
Mechanism of Action
The mechanism of action of 10-(6-(Dimethylamino)hexyl)acridin-9(10H)-one involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to potential anticancer effects. Additionally, the compound’s fluorescent properties make it useful for imaging applications in biological research.
Comparison with Similar Compounds
Similar Compounds
- 9(10H)-Acridanone
- 9-Methylacridine
- 9-Aminoacridine
Uniqueness
10-(6-(Dimethylamino)hexyl)acridin-9(10H)-one is unique due to its specific alkyl chain and dimethylamino group, which confer distinct chemical and biological properties. Compared to other acridone derivatives, this compound exhibits enhanced solubility and potential for targeted biological interactions.
Properties
Molecular Formula |
C21H26N2O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
10-[6-(dimethylamino)hexyl]acridin-9-one |
InChI |
InChI=1S/C21H26N2O/c1-22(2)15-9-3-4-10-16-23-19-13-7-5-11-17(19)21(24)18-12-6-8-14-20(18)23/h5-8,11-14H,3-4,9-10,15-16H2,1-2H3 |
InChI Key |
HCSITYLRJGTJAV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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